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Compound of Interest

Compound Name: viscumneoside Il

Cat. No.: B219685

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside Il
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric fragmentation pattern of
viscumneoside lll, a flavanone glycoside found in Viscum coloratum. The information
presented here is crucial for the identification and characterization of this compound in complex
mixtures, such as plant extracts, and for its potential development as a therapeutic agent.

Compound Information

Viscumneoside lll is a flavanone glycoside with the chemical structure of homoeriodictyol
substituted with a -D-apiofuranosyl-(1 — 2)-3-D-glucopyranoside moiety at the 7-hydroxyl
group.[1]

e Molecular Formula: C27H32015[1]
e Monoisotopic Mass: 596.1741 Da[1]
e Synonyms: Homoeriodictyol-7-O-apiosyl-(1 - 2)-glucopyranoside[1]

Experimental Protocols for Mass Spectrometry
Analysis
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The following outlines a typical experimental protocol for the analysis of viscumneoside Ill and
other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid
Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-
MS). This methodology is based on established protocols for the analysis of flavonoids in
Viscum species.

Sample Preparation

o Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum)
is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted
extraction is often employed to enhance efficiency.

« Filtration: The resulting extract is filtered through a 0.22 pum membrane filter to remove
particulate matter before injection into the LC-MS system.

Liquid Chromatography

e System: An Ultra-High Performance Liquid Chromatography (UPLC) system.

e Column: Areversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0 x 150 mm, 2.7 pm)
is commonly used for the separation of flavonoid glycosides.

» Mobile Phase: A gradient elution is typically employed using:
o Solvent A: 0.1% formic acid in water
o Solvent B: 0.1% formic acid in acetonitrile

o Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30
min, 50-90% B, followed by a re-equilibration step.

o Flow Rate: A flow rate of 0.4 mL/min is often used.

e Column Temperature: The column is maintained at a constant temperature, for example,
30°C.

« Injection Volume: A small injection volume, typically 2-5 pL, is used.
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Mass Spectrometry

o System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an
electrospray ionization (ESI) source.

 lonization Mode: Negative ion mode (ESI™) is often preferred for the analysis of flavonoids as
it typically provides a strong deprotonated molecular ion peak ([M-H]~).

e Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the
masses of the parent compound and its fragments.

o Capillary Voltage: Typically set between 3.0 and 4.0 kV.
e Source Temperature: Maintained at a temperature around 120-150°C.
o Desolvation Gas Temperature: Usually set between 300 and 350°C.

o Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy
ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor
ion.

Mass Spectrometry Fragmentation Pattern of
Viscumneoside il

The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable
structural information. The primary fragmentation events involve the cleavage of glycosidic
bonds and rearrangements within the sugar and aglycone moieties. For viscumneoside llI, the
expected fragmentation in negative ion mode would proceed as follows:

The precursor ion will be the deprotonated molecule, [M-H]~, at m/z 595.
The major fragmentation pathways involve the sequential loss of the sugar residues:

o Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss
of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463. This fragment
corresponds to the deprotonated homoeriodictyol-7-O-glucoside.
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e Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the
aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating
the deprotonated homoeriodictyol aglycone ion at m/z 301.

Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic

ions for the flavanone structure.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the MS/MS spectrum of

viscumneoside lll in negative ion mode.

Precursor lon [M- Proposed
Product lon (m/z) Neutral Loss (Da) .
H]~ (m/z) Fragment Identity
[M-H - Apiose]~
595.1668 463.1246 132.0422 (Homoeriodictyol-7-O-
glucoside)
[M-H - Apiosyl-
595.1668 301.0718 294.0950 glucose]~

(Homoeriodictyol)

Visualization of the Fragmentation Pathway

The fragmentation pathway of viscumneoside Ill can be visualized to illustrate the sequential
loss of the sugar moieties from the parent molecule.
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Fragmentation of Viscumneoside Ill

Viscumneoside Il
[M-H]~
m/z 595.1668

[M-H - Apiose]~
(Homoeriodictyol-7-O-glucoside)
m/z 463.1246

———————— (Homoeriodictyol)

- 132.0422 Da (Apiose) w m/z 301.0718

[M-H - Apiosyl-glucose]~

Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of viscumneoside Ill in negative ion

mode.

Experimental Workflow

The overall workflow for the analysis of viscumneoside Ill from a plant matrix to its

characterization by LC-MS/MS is depicted below.
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Analytical Workflow for Viscumneoside Il
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(Negative Mode)
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l
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Structure Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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